3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a pyrimidine ring, an oxadiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the cyclization of acylhydrazides with nitriles or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.
Final Coupling: The final step involves coupling the previously synthesized intermediates to form the target compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)-1-piperazin-1-ylpropan-1-one: Lacks the trifluoroethyl group, which may affect its pharmacokinetic properties.
3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one: Has a longer alkyl chain, which may influence its binding affinity and selectivity.
Uniqueness
The presence of the trifluoroethyl group in 3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one distinguishes it from similar compounds, potentially enhancing its pharmacokinetic properties and making it a more effective candidate for drug development.
Properties
IUPAC Name |
3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2/c16-15(17,18)10-23-6-8-24(9-7-23)12(25)3-2-11-21-14(22-26-11)13-19-4-1-5-20-13/h1,4-5H,2-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTOUKFYWVLQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CCC2=NC(=NO2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.